2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and a cyclopentyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide typically involves the following steps:
Preparation of 4-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Formation of 4-tert-butylphenoxyacetic acid: This intermediate is synthesized by reacting 4-tert-butylphenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with cyclopentylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with monoamine oxidase B and histamine H3 receptors.
Materials Science: The compound’s phenoxy group can be utilized in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Its derivatives can be used to study the effects of phenoxy compounds on cellular processes, including oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide involves its interaction with specific molecular targets:
Monoamine Oxidase B (MAO-B) Inhibition: The compound can inhibit MAO-B, an enzyme involved in the breakdown of dopamine, thereby potentially increasing dopamine levels in the brain.
Histamine H3 Receptor Antagonism: It can act as an antagonist at histamine H3 receptors, which are involved in the regulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenoxyacetyl chloride: Used as an intermediate in organic synthesis.
Cyclohexanol-2-(4-tert-butyl-phenoxy): Utilized in polymer chemistry.
1-(3-(4-tert-butylphenoxy)propyl)piperidine: Investigated for its dual-target activity in neurological disorders.
Uniqueness
2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both MAO-B and histamine H3 receptors makes it a promising candidate for further research in the treatment of neurological disorders.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclopentylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13(17(20)19-15-7-5-6-8-15)21-16-11-9-14(10-12-16)18(2,3)4/h9-13,15H,5-8H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMEADERMXPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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